molecular formula C9H3Br2Cl2N B13002280 3,6-Dibromo-2,4-dichloroquinoline

3,6-Dibromo-2,4-dichloroquinoline

Cat. No.: B13002280
M. Wt: 355.84 g/mol
InChI Key: XBFYQQSUISYCNO-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,4-dichloroquinoline is a halogenated quinoline derivative with the molecular formula C9H3Br2Cl2N and a molecular weight of 355.84 g/mol . This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2,4-dichloroquinoline typically involves halogenation reactions. One common method is the bromination and chlorination of quinoline derivatives. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where quinoline is treated with bromine and chlorine in controlled environments to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2,4-dichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline ring .

Scientific Research Applications

3,6-Dibromo-2,4-dichloroquinoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2,4-dichloroquinoline involves its interaction with specific molecular targets and pathways. The halogen atoms on the quinoline ring can interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-4,5-difluoroquinoline
  • 3,6-Dichloro-2,4-dibromoquinoline
  • 2,4-Dichloro-3,6-dibromoquinoline

Uniqueness

3,6-Dibromo-2,4-dichloroquinoline is unique due to the specific arrangement of bromine and chlorine atoms on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C9H3Br2Cl2N

Molecular Weight

355.84 g/mol

IUPAC Name

3,6-dibromo-2,4-dichloroquinoline

InChI

InChI=1S/C9H3Br2Cl2N/c10-4-1-2-6-5(3-4)8(12)7(11)9(13)14-6/h1-3H

InChI Key

XBFYQQSUISYCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)Br)Cl

Origin of Product

United States

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